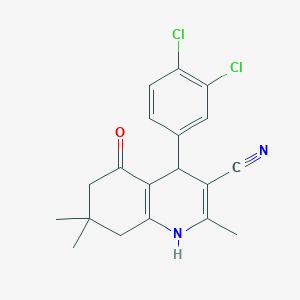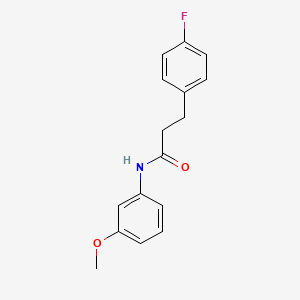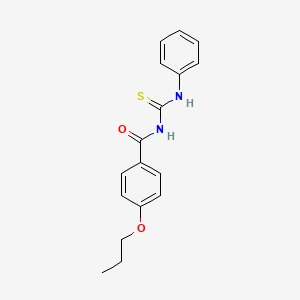![molecular formula C48H32N2O3 B5141889 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide), commonly known as ONA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ONA belongs to the family of naphthalimide derivatives, which have been widely studied for their various biological activities.
Mécanisme D'action
The mechanism of action of ONA is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. ONA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
ONA has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. ONA has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
ONA has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, ONA also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential to induce drug resistance in cancer cells over time.
Orientations Futures
There are several future directions for the research and development of ONA. One potential direction is to explore its synergistic effects with other anticancer drugs or immunotherapies to enhance its therapeutic efficacy. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of ONA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, ONA is a promising compound with significant potential for scientific research and therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. With continued research and development, ONA may offer new insights and solutions for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of ONA involves the reaction of 4-nitrophthalic anhydride with 1-naphthylamine in the presence of a catalyst. The resulting product is then subjected to reduction and cyclization reactions to yield ONA. The synthesis method of ONA is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
ONA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit remarkable anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ONA has also been shown to possess potent antiviral activity against the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O3/c51-45-41-17-5-7-21-43(41)48(44-22-8-6-18-42(44)45,33-23-27-35(28-24-33)49-46(52)39-19-9-13-31-11-1-3-15-37(31)39)34-25-29-36(30-26-34)50-47(53)40-20-10-14-32-12-2-4-16-38(32)40/h1-30H,(H,49,52)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCDOYYLBUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(10-Oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)


![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)